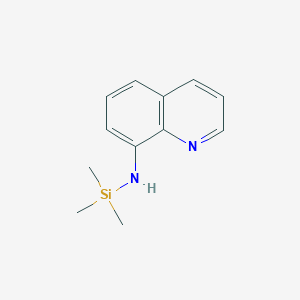

N-(Trimethylsilyl)quinolin-8-amine

Description

Academic Context of Quinoline-Based Chemistry in Contemporary Organic Synthesis

The quinoline (B57606) scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. nih.govmdpi.com This structural motif is not merely a synthetic curiosity but is recognized as a "privileged structure" due to its prevalence in a vast array of natural products, particularly alkaloids, and its ability to serve as a versatile template for the design of synthetic compounds with a wide spectrum of pharmacological activities. mdpi.comresearchgate.netnih.gov Historically, the significance of quinoline chemistry was cemented by the isolation of quinine (B1679958) from Cinchona tree bark, which became a crucial treatment for malaria. researchgate.net This discovery spurred extensive research into the synthesis and functionalization of quinoline derivatives. nih.govresearchgate.net

In contemporary organic synthesis, the focus has shifted towards developing highly efficient and regioselective methods for modifying the quinoline core. mdpi.comresearchgate.net Functionalization of the quinoline ring is a transformative strategy that expands the chemical space and enhances the pharmacological profiles of the resulting derivatives. rsc.orgrsc.org Modern synthetic efforts are increasingly directed towards C-H bond functionalization, a powerful technique that allows for the direct introduction of new chemical bonds and functional groups onto the quinoline skeleton, often with the aid of transition metal catalysis. mdpi.comnih.gov This approach is celebrated for its atom economy and its ability to streamline the synthesis of complex molecules that would otherwise require lengthy, multi-step sequences. mdpi.comresearchgate.net The development of novel quinoline-based compounds is critical for applications ranging from anticancer and antimicrobial agents to advanced materials and ligands in organometallic catalysis. mdpi.comsemanticscholar.org

Significance of Organosilicon Compounds, Specifically Silylated Amines, in Chemical Transformations

Organosilicon compounds, which feature carbon-silicon bonds, are indispensable tools in chemical synthesis, serving as crucial building blocks and versatile intermediates. researchgate.net The unique properties of the silicon atom—being more electropositive and larger than carbon, with accessible d-orbitals—confer distinct reactivity upon these molecules. wikipedia.orgsoci.org The carbon-silicon bond is polarized towards carbon, making silicon susceptible to nucleophilic attack, while the bonds from silicon to electronegative elements like oxygen and fluorine are exceptionally strong. wikipedia.orgsoci.org These characteristics are harnessed in a multitude of synthetic transformations.

Within the broad class of organosilicon compounds, silylated amines (silylamines) represent a particularly useful subclass. The trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, is frequently employed to protect amine functionalities. This process involves the replacement of a labile N-H proton with a sterically bulky and chemically robust TMS group, which can be easily removed under specific conditions. Beyond protection, silylation of amines enhances their nucleophilicity and basicity, and can be used to activate molecules for subsequent reactions. The Si-N bond in silylamines is reactive and can be readily cleaved, making them valuable precursors for the formation of other bonds. This reactivity is central to their role in facilitating a variety of chemical transformations, including cross-coupling reactions and the synthesis of nitrogen-containing heterocycles.

Positioning of N-(Trimethylsilyl)quinolin-8-amine within Advanced Chemical Research

This compound stands at the intersection of quinoline chemistry and organosilicon chemistry. This compound uniquely combines the directing group capabilities of the 8-aminoquinoline (B160924) moiety with the reactive and protective nature of the trimethylsilyl group. The 8-aminoquinoline scaffold is a well-established bidentate chelating ligand and directing group in transition metal-catalyzed C-H functionalization reactions. chemrxiv.orgnih.govresearchgate.net The nitrogen atom of the quinoline ring and the nitrogen of the amino group work in concert to coordinate to a metal center, positioning it in close proximity to specific C-H bonds for selective activation.

The introduction of a trimethylsilyl group onto the 8-aminoquinoline nitrogen to form this compound serves multiple strategic purposes. Firstly, it can act as a removable directing group, where the silyl (B83357) group facilitates a specific transformation before being cleaved. Secondly, the silylated amine can be a precursor to other functional groups or can be used in the synthesis of more complex ligands and catalysts. Research into this compound and its derivatives is driven by the quest for more efficient and selective catalytic systems for C-H activation, a key goal in modern synthetic chemistry. nih.govnih.gov Its structure makes it a valuable tool for forging new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 114895-35-1 appchemical.com |

| Molecular Formula | C₁₂H₁₆N₂Si appchemical.com |

| Molecular Weight | 216.35 g/mol appchemical.com |

| SMILES | CSi(C)C appchemical.com |

Synthesis and Reactivity

The synthesis of N-substituted quinolin-8-amines can be achieved through various methods, including the amination of 8-hydroxyquinolines. For instance, N-substituted 5-nitrosoquinolin-8-amines have been synthesized by the amination of 5-nitrosoquinolin-8-ol with primary aliphatic amines. researchgate.net A more direct and versatile method for forming N-aryl and N-alkyl bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method has been successfully used to synthesize novel 5-(N-substituted-anilino)-8-benzyloxyquinolines, which can then be converted to the corresponding 8-hydroxyquinoline (B1678124) derivatives. researchgate.net

The reactivity of the 8-aminoquinoline scaffold is central to its application in catalysis. The amide proton of related N-acyl-8-aminoquinolines can be deprotonated by a base, allowing the resulting anion to chelate to a metal center like nickel(II). chemrxiv.org This chelation is a critical step in directing C-H activation at specific positions on a substrate. The trimethylsilyl group in this compound modifies the reactivity of the amino group, and the Si-N bond can be susceptible to cleavage under various conditions, allowing for further functionalization or removal of the directing group after a desired transformation has been achieved.

Applications in Research

The primary research application of the 8-aminoquinoline moiety, and by extension its silylated derivative, is as a directing group in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective formation of new bonds at positions that would be difficult to access through traditional synthetic methods.

For example, the 8-aminoquinoline directing group has been employed in cobalt-catalyzed cascade reactions to construct γ-carbolinone motifs from indolecarboxamides and alkenes. acs.org It also facilitates nickel-catalyzed C(sp³)–H arylation with iodoarenes, where it forms a cyclometalated complex with the nickel catalyst, enabling selective functionalization. chemrxiv.orgnih.gov These reactions are of great interest for the synthesis of complex organic molecules and potential drug candidates. The use of a silyl group on the directing amine can influence the efficiency and outcome of these catalytic cycles, potentially offering advantages in terms of reactivity or product selectivity.

Structure

3D Structure

Properties

CAS No. |

114895-35-1 |

|---|---|

Molecular Formula |

C12H16N2Si |

Molecular Weight |

216.35 g/mol |

IUPAC Name |

N-trimethylsilylquinolin-8-amine |

InChI |

InChI=1S/C12H16N2Si/c1-15(2,3)14-11-8-4-6-10-7-5-9-13-12(10)11/h4-9,14H,1-3H3 |

InChI Key |

ZAVLSYGRNKASAJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)NC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of N Trimethylsilyl Quinolin 8 Amine Systems

Reactivity Profiles of the N-Si Bond in Functionalization Reactions

The silicon-nitrogen (Si-N) bond in N-(trimethylsilyl)quinolin-8-amine is the focal point of its unique reactivity, serving primarily as a protecting group or a transient activator for subsequent transformations. The lability of this bond is crucial for its synthetic utility.

The cleavage of Si-N bonds is typically accomplished under mild conditions, most commonly using fluoride (B91410) ion sources or acidic treatment. nih.gov This reactivity is driven by the high affinity of silicon for fluoride and oxygen, leading to the formation of strong Si-F or Si-O bonds. For instance, reagents like tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF) are effective for deprotection, regenerating the parent 8-aminoquinoline (B160924). More specialized reagents, such as boron trifluoride etherate (BF₃·OEt₂), have also been shown to effectively cleave Si-N bonds in related silylated amide and lactam systems, providing an alternative route to fluorosilyl compounds and demonstrating the tunable reactivity of the Si-N linkage. researchgate.net

Beyond its role as a simple protecting group, the N-TMS group can activate adjacent bonds. In studies involving N-acylated 8-aminoquinolines, the introduction of a bulky group on the amide nitrogen, such as a tert-butyloxycarbonyl (Boc) group, can induce a geometric twist in the amide bond. mdpi.com This distortion reduces the amidic resonance, thereby activating the C(acyl)-N bond toward cleavage and facilitating reactions like transamidation. mdpi.com Similarly, the bulky trimethylsilyl (B98337) group can be envisioned to play a role in activating other bonds within the molecule for specific synthetic operations.

The formation of the N-Si bond itself can be achieved through various methods. A notable and sustainable approach is the dealkynative coupling of primary amines with silylacetylenes, such as bis(trimethylsilyl)acetylene (B126346) (BTMSA). rsc.orgrsc.org This reaction, mediated by a simple base like potassium bis(trimethylsilyl)amide (KHMDS), proceeds with high efficiency and chemoselectivity, offering a direct and atom-economical route to N-silylated amines like this compound. rsc.orgrsc.org

Transformations of the Quinoline (B57606) Moiety in Silylated Derivatives

The 8-aminoquinoline (8-AQ) moiety is a privileged directing group for transition-metal-catalyzed C-H functionalization, enabling the selective introduction of substituents at various positions on the quinoline ring system. nih.govrsc.org The silylation of the 8-amino group to form this compound can modulate these transformations by altering steric hindrance and electronic properties, or by simply protecting the reactive N-H bond from participating in side reactions.

A wide array of functionalizations has been developed for the 8-AQ core, targeting positions remote from the directing group, such as C-2, C-4, C-5, and C-7. These reactions often proceed through a single electron transfer (SET) pathway. nih.gov For example, photocatalytic methods have been successfully employed for the regioselective difluoroalkylation of 8-aminoquinoline amides at the C-5 position. researchgate.net In such a scenario, the N-TMS derivative could be used to prevent acylation or other reactions at the nitrogen while still allowing the quinoline ring to participate in the desired C-H functionalization.

The table below summarizes representative C-H functionalization reactions on the 8-aminoquinoline scaffold, which are applicable to its N-trimethylsilyl derivative. The presence of the TMS group would primarily serve to protect the amine during these transformations.

| Position | Transformation | Catalyst/Conditions | Reference |

|---|---|---|---|

| C-5 | Difluoroalkylation | Photocatalyst, Visible Light | researchgate.net |

| C-5 | Bromination | Copper Catalyst | researchgate.net |

| C-2/C-7 | Various Functionalizations | Transition Metal Catalysts (Pd, Rh, etc.) | nih.gov |

| C(sp³) of amide | Arylation | Nickel Catalyst | chemrxiv.org |

In nickel-catalyzed reactions, the deprotonation of the amide nitrogen of an 8-AQ derivative is a critical step for coordination to the metal center. chemrxiv.org When using this compound, the reaction mechanism would need to adapt, as the acidic proton is absent. Cleavage of the N-Si bond might be required prior to or during the catalytic cycle to enable the formation of the active nickel-amido complex.

Mechanistic Elucidation of Formation and Transformation Reactions

Understanding the mechanisms by which this compound is formed and participates in reactions is key to its strategic application in synthesis.

The formation of N-silylated aromatic amines, including this compound, can be efficiently achieved through a dealkynative N-H/Si-C coupling reaction. rsc.org This process utilizes a primary amine, bis(trimethylsilyl)acetylene (BTMSA) as the silicon source, and a catalytic amount of a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS).

The proposed mechanism proceeds as follows:

Deprotonation: The base (KHMDS) deprotonates the primary amine (Ar-NH₂) to form an amide anion (Ar-NH⁻).

Nucleophilic Attack: The resulting amide anion acts as a nucleophile, attacking one of the silicon atoms of BTMSA. This leads to the formation of a transient, negatively charged intermediate.

Elimination: This intermediate then eliminates a trimethylsilylacetylide anion, yielding the N-silylated amine product and the acetylide byproduct.

Proton Transfer: The trimethylsilylacetylide anion is subsequently protonated by a molecule of the starting primary amine, regenerating the amide anion catalyst and producing trimethylsilylacetylene (B32187) as the final byproduct.

This catalytic cycle is highly atom-economical and operates under mild conditions, making it a sustainable method for preparing N-silylated compounds. rsc.orgrsc.org

The quinoline scaffold is electrochemically active and can participate in photoinduced electron transfer (PET) processes. nih.govnih.gov Upon absorption of light, the quinoline moiety can be promoted to an excited state, enabling it to act as either an electron donor or acceptor. In the context of this compound, PET could lead to the formation of a radical cation or anion.

A potential PET pathway could involve:

Excitation: The quinoline ring absorbs a photon, forming an excited state (*[Quinoline]-N(H)TMS).

Electron Transfer: This excited species can then engage in single electron transfer (SET) with a suitable reaction partner (a donor or acceptor), generating a quinoline radical ion. For instance, interaction with an electron acceptor would form a radical cation.

Radical Reaction: The resulting radical ion is a highly reactive intermediate that can undergo various subsequent reactions, such as radical addition to unsaturated bonds or cyclization. researchgate.net

Radical addition reactions to the quinoline ring are well-documented, particularly for N-oxide derivatives. mdpi.com For this compound, a radical species (R•) could add to the electron-deficient positions of the quinoline ring. The stability of the resulting radical intermediate would dictate the regioselectivity of the addition. The N-TMS group, being electron-donating and sterically bulky, would influence the electronic landscape of the quinoline system and affect the course of such radical reactions. youtube.com

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single pot to form a complex product, maximizing atom economy and efficiency. nih.gov The Strecker reaction, which produces α-aminonitriles from an aldehyde, an amine, and a cyanide source, is a classic MCR where this compound could be a key reactant. nih.govresearchgate.net

The general mechanism for the Strecker synthesis involving 8-aminoquinoline is as follows:

Imine Formation: 8-aminoquinoline reacts with an aldehyde to form a Schiff base (an imine) and water.

Cyanide Addition: A nucleophilic cyanide source, such as trimethylsilyl cyanide (TMSCN), adds to the electrophilic carbon of the imine.

Product Formation: Subsequent workup (hydrolysis of the silyl (B83357) ether) yields the final α-aminonitrile.

When using this compound directly, the initial step would involve a reaction with the aldehyde to form the same imine intermediate, with the elimination of a siloxane byproduct (e.g., hexamethyldisiloxane). The use of TMSCN as the cyanide source is particularly common, as it is less hazardous than hydrogen cyanide and the TMS group can be easily removed. nih.gov

| Amine | Aldehyde | Cyanide Source | Product Type | Reference |

|---|---|---|---|---|

| Various Primary/Secondary Amines | Aromatic/Aliphatic Aldehydes | Trimethylsilyl Cyanide (TMSCN) | α-Aminonitriles | nih.govresearchgate.net |

| 8-Aminoquinoline (proposed) | Benzaldehyde | Trimethylsilyl Cyanide (TMSCN) | α-(Quinolin-8-ylamino)phenylacetonitrile | nih.gov |

| Amine Precursor | 2-Chlorobenzaldehyde | Trimethylsilyl Cyanide (TMSCN) | Chiral α-Aminonitrile | nih.gov |

The trimethylsilyl group is large and electropositive, allowing it to exert significant steric and electronic control over reactions. acs.org In the context of this compound, the TMS group's influence is most pronounced in transition-metal-catalyzed C-H functionalization reactions.

The regioselectivity of these reactions is typically governed by the formation of a five-membered chelate ring between the 8-amino group, the quinoline nitrogen, and the metal catalyst. nih.govchemrxiv.org This coordination pre-organizes the substrate for C-H activation at a specific position. The substitution of the amino proton with a bulky TMS group would alter the conformation and stability of this chelate ring. This steric modulation can be used to direct the functionalization to a different position than what is observed with the parent N-H or a smaller N-acyl group. The steric hindrance from the TMS group could favor functionalization at less crowded positions of the quinoline ring or influence the approach of the incoming reactant. nih.gov

Furthermore, in reactions that generate new stereocenters, the chiral environment created by the ligand-metal complex is critical for achieving high stereoselectivity. rsc.org The TMS group, by modifying the ligand's conformation, can directly impact the stereochemical outcome of the reaction, either by changing the orientation of the substrate relative to the catalyst or by influencing the facial selectivity of a nucleophilic or electrophilic attack. acs.orgnih.gov

Proton Transfer Phenomena in Quinolinamine Derivatives

Proton transfer is a fundamental chemical process that plays a crucial role in the reactivity and electronic properties of quinolinamine derivatives. Both ground-state intramolecular proton transfer (GSIPT) and excited-state intramolecular proton transfer (ESIPT) have been subjects of significant research, revealing insights into the behavior of these molecular systems.

Experimental and computational studies have demonstrated that ground-state intramolecular proton transfer can influence the chemical reactivity of quinoline derivatives. For instance, the presence of a thiol group can induce isomerization through GSIPT, which in turn inhibits the N-methylation of the quinoline ring. rsc.orgresearchgate.net This phenomenon highlights the delicate balance of tautomeric forms in the ground state and its impact on subsequent chemical transformations.

In the realm of photochemistry, excited-state intramolecular proton transfer is a widely studied phenomenon in quinoline derivatives. researchgate.net This process often leads to the observation of dual fluorescence, where both the locally excited and the proton-transferred species emit light, resulting in a large Stokes shift. researchgate.net The efficiency and characteristics of ESIPT are highly dependent on the molecular structure and the surrounding environment. For example, in 7-hydroxyquinoline (B1418103) derivatives, long-range proton transfer can occur, a process that is often mediated by solvent molecules or through the formation of cyclic dimers in non-polar aprotic solvents. acs.orgnih.gov This type of "pseudo-intramolecular" proton transfer involves a series of short-range proton transfer steps. acs.orgnih.gov

The substitution pattern on the quinoline ring significantly impacts the proton transfer dynamics. The position of nitrogen atoms and other functional groups can influence emission profiles and photoluminescent quantum yields. researchgate.net For instance, in certain 7-hydroxyquinoline-based systems, competition between excited-state proton transfer and trans-cis isomerization can reduce the efficiency of the desired switching process. nih.gov Theoretical calculations, such as those using the Polarizable Continuum Model (PCM), are instrumental in understanding the potential energy landscapes and the feasibility of these proton transfer processes in different solvent environments. acs.orgclockss.org

Table 1: Proton Transfer Phenomena in Quinolinamine Derivatives

| Phenomenon | Description | Influencing Factors | Significance |

| Ground-State Intramolecular Proton Transfer (GSIPT) | Proton transfer occurs in the electronic ground state, leading to tautomeric isomers. | Presence of specific functional groups (e.g., thiol), solvent environment. | Can inhibit other chemical reactions, such as N-methylation. rsc.orgresearchgate.net |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Proton transfer occurs in the electronically excited state following photoexcitation. | Molecular structure, substitution patterns, solvent polarity. | Leads to dual fluorescence, large Stokes shifts, and potential for molecular switches and sensors. researchgate.netacs.orgnih.gov |

| Long-Range Proton Transfer | Proton transfer between distant donor and acceptor sites within the same molecule. | Solvent assistance, molecular conformation, formation of dimers. | Can be a "pseudo-intramolecular" process involving multiple steps. acs.orgnih.gov |

Metal-Catalyzed Reactivity of Quinoline N-Oxides with Trimethylsilyl Cyanide

The reaction of quinoline N-oxides with trimethylsilyl cyanide (TMSCN) represents a significant transformation for the introduction of a cyano group into the quinoline framework, leading to the formation of valuable cyanoquinoline derivatives. This reactivity can be achieved through various methods, including metal-free and metal-catalyzed pathways, often resembling the classical Reissert-Henze reaction.

A notable metal-free approach involves the use of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), to mediate the regioselective cyanation of quinoline N-oxides with TMSCN. researchgate.net This method proceeds under base-free conditions and is proposed to involve the activation of the substrate and acceleration of the N-O bond cleavage by the PIDA reagent, resulting in the formation of 2-cyanoquinolines in high yields. researchgate.net

In the context of metal-catalyzed reactions, various systems have been explored. While not specific to N-oxides, vanadium-containing heteropoly acids have been shown to catalyze the direct oxidative C-H cyanation of quinolines at the 4-position using TMSCN and molecular oxygen as the oxidant. rsc.org

The Reissert-Henze reaction and its modifications provide a classical route to the cyanation of heteroaromatic N-oxides. The reaction of pyridine (B92270) 1-oxides with trimethylsilyl cyanide is a well-established example of this type of transformation. acs.org Catalytic enantioselective Reissert-type reactions of quinolines have also been developed, utilizing bifunctional catalysts to achieve high yields and enantioselectivities of the resulting Reissert products. nih.gov Kinetic studies in these systems suggest that the catalyst facilitates the cyanation step following the rate-determining formation of the acyl quinolinium intermediate. nih.gov

The choice of catalyst and reaction conditions can significantly influence the outcome of these reactions. For instance, aluminum chloride has been used as a catalyst in the synthesis of Reissert compounds from quinoline, benzoyl chloride, and trimethylsilyl cyanide in methylene (B1212753) chloride. clockss.org

Table 2: Reactivity of Quinoline N-Oxides with Trimethylsilyl Cyanide

| Reaction Type | Catalyst/Reagent | Key Features | Product(s) |

| Metal-Free Cyanation | (Diacetoxyiodo)benzene (PIDA) | Regioselective, base-free conditions. researchgate.net | 2-Cyanoquinolines |

| Vanadium-Catalyzed Oxidative Cyanation | Vanadium-containing heteropoly acids | Direct C-H functionalization of quinoline (not N-oxide specific). rsc.org | 4-Cyanoquinolines |

| Reissert-Henze Type Reaction | Trimethylsilyl cyanide | Classical method for cyanation of heteroaromatic N-oxides. acs.org | Cyanated quinolines |

| Catalytic Enantioselective Reissert-Type Reaction | Lewis acid-Lewis base bifunctional catalysts | Asymmetric synthesis of Reissert products. nih.gov | Chiral Reissert compounds |

| Lewis Acid Catalyzed Reissert Reaction | Aluminum chloride | Used with an acid chloride and TMSCN. clockss.org | Reissert compounds |

Coordination Chemistry and Ligand Applications of Silylated Quinolin 8 Amines

N-(Trimethylsilyl)quinolin-8-amine as a Chelating Ligand

This compound serves as a versatile precursor to a potent anionic chelating ligand. Upon deprotonation of the amine nitrogen, it forms an N,N'-bidentate amido ligand that coordinates to a metal center through both the quinoline (B57606) ring nitrogen and the exocyclic amido nitrogen. nih.gov This chelation forms a stable five-membered ring with the metal ion. The parent compound, 8-aminoquinoline (B160924), has a long history as a metal chelate, binding as a neutral bidentate ligand or, upon deprotonation, as an anionic one. nih.gov The introduction of the trimethylsilyl (B98337) (TMS) group primarily modifies the steric and electronic properties of the amine nitrogen, influencing the ligand's coordination behavior. This silylated derivative is recognized as a bulky ligand, a characteristic that plays a significant role in the structure and stability of its metal complexes.

Complexation with Transition and Main Group Metal Centers

The silylated aminoquinoline framework has proven effective in coordinating with a variety of metal ions, including both main group and transition metals. Its utility has been demonstrated in forming stable complexes with alkali metals like lithium, as well as with magnesium, zinc, and aluminum. researchgate.net The bidentate nature of the deprotonated ligand facilitates the formation of discrete mononuclear or polynuclear complexes, depending on the metal, stoichiometry, and reaction conditions. nih.govresearchgate.net

The synthesis of metal complexes using this compound typically proceeds via the deprotonation of the N-H bond, followed by the introduction of a metal salt. This process, known as metallation, generates the anionic amido ligand in situ, which then coordinates to the metal center. A common method involves reacting the parent amine with organometallic bases, such as organolithium reagents, to generate the lithium amide, which can then be used in transmetallation reactions to form complexes with other metals. nih.gov

For example, the general synthesis can be represented as:

Deprotonation: N-(TMS)quinolin-8-amine + Base → [N-(TMS)quinolin-8-amido]⁻ + [H-Base]⁺

Coordination: [N-(TMS)quinolin-8-amido]⁻ + M-X → M-[N-(TMS)quinolin-8-amido] + X⁻

The resulting complexes are often crystalline solids that can be isolated from suitable non-polar solvents. The choice of solvent and reaction temperature is crucial for controlling the outcome of the synthesis and for obtaining high-purity crystalline products.

The coordination of the N-(trimethylsilyl)quinolin-8-amido ligand to a metal center induces significant and measurable changes in its spectroscopic properties. These changes are routinely monitored using a variety of techniques to confirm complexation and elucidate the coordination environment of the metal ion. bendola.comekb.eg

FT-IR Spectroscopy: Upon coordination, the vibrational frequencies associated with the quinoline ring and the N-Si bond are expected to shift. A notable change is the shift in the C=N stretching frequency of the quinoline ring, indicating the involvement of the ring nitrogen in coordination. bendola.comekb.eg

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. Coordination to a metal center typically causes a downfield shift of the proton signals on the quinoline ring, particularly for the protons ortho to the nitrogen atom. acs.org The signals for the trimethylsilyl group's protons can also provide information about the complex's structure and dynamics in solution.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes differ from that of the free ligand. New bands may appear in the visible region, often attributed to metal-to-ligand charge transfer (MLCT) transitions, providing insights into the electronic structure of the complex. acs.orgnih.gov

Table 1: Expected Spectroscopic Changes Upon Complexation

| Spectroscopic Technique | Observed Change | Implication |

| FT-IR | Shift in C=N stretching frequency of the quinoline ring. | Coordination of the quinoline nitrogen to the metal center. |

| ¹H NMR | Downfield shift of quinoline proton signals (especially H2 and H7). | Confirmation of ligand-metal interaction in solution. |

| UV-Vis | Appearance of new absorption bands (e.g., MLCT). | Alteration of electronic structure upon complex formation. |

| X-ray Diffraction | Determination of M-N bond lengths and angles. | Unambiguous confirmation of structure and coordination geometry. nih.gov |

Influence of the Trimethylsilyl Group on Ligand Properties and Coordination Modes

The trimethylsilyl (TMS) group exerts a profound influence on the steric and electronic properties of the quinolin-8-amine ligand, which in turn dictates the structure and reactivity of its metal complexes. wikipedia.orgorganic-chemistry.org

Steric Effects: The TMS group is significantly larger than a hydrogen atom, imparting considerable steric bulk around the amido nitrogen donor. wikipedia.org This steric hindrance can influence the coordination number of the metal center, often preventing the coordination of additional ligands and favoring lower-coordinate geometries. It can also lead to distorted geometries around the metal ion to accommodate the bulky ligand. nih.gov

Electronic Effects: The silicon atom is less electronegative than carbon, and the Si-N bond has a distinct electronic character. The TMS group can act as a weak electron-donating group, which can modulate the electron density on the amido nitrogen and, consequently, the strength of the metal-ligand bond. researchgate.net

Solubility: The nonpolar nature of the three methyl groups in the TMS moiety increases the lipophilicity of the ligand and its corresponding metal complexes. This often results in enhanced solubility in nonpolar organic solvents like hexane and toluene, which can be advantageous for synthesis, purification, and application in homogeneous catalysis.

Reactivity: The Si-N bond is susceptible to cleavage under certain conditions (e.g., hydrolysis), which can be a consideration in the stability and application of the complexes. However, this feature also allows the TMS group to serve as a protecting group that can be removed if necessary.

Design Principles for Quinoline-Based Amine Ligands in Metal Complexation

The quinoline-8-amine scaffold is a "privileged structure" in coordination chemistry, and its derivatives are designed based on several key principles to fine-tune the properties of the resulting metal complexes for specific applications. scirp.org

Chelate Effect: The primary design feature is the bidentate N,N' chelation, which forms a thermodynamically stable five-membered ring with the metal ion. This inherent stability is the foundation for the widespread use of these ligands. nih.gov

Steric Tuning: As demonstrated by the N-(trimethylsilyl) group, substituents on the exocyclic amine nitrogen can be varied to control the steric environment around the metal center. This allows for the modulation of coordination numbers, geometries, and the reactivity of the resulting complexes. nih.gov

Electronic Tuning: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing substituents onto the quinoline ring system. These modifications can influence the Lewis basicity of the donor atoms, thereby affecting the strength of the metal-ligand bonds and the redox properties of the metal center. elsevierpure.com

Supramolecular Interactions: The planar, aromatic nature of the quinoline ring system can facilitate π–π stacking interactions between ligands in the solid state. These non-covalent interactions can be exploited in the design of crystal structures and supramolecular assemblies. rsc.org

Application in Homogeneous and Heterogeneous Catalysis (focus on ligand role in catalysis)

While direct catalytic applications of this compound are not extensively documented, the broader class of N-substituted 8-aminoquinoline ligands are exceptionally important in homogeneous catalysis, particularly as directing groups for C-H bond functionalization. semanticscholar.orgnih.govdntb.gov.ua In these reactions, the ligand's primary role is to act as a temporary "steering wheel" that positions a transition metal catalyst at a specific C-H bond within a substrate molecule, enabling highly regioselective transformations. acs.org

The catalytic cycle typically involves these key roles for the ligand:

Chelation and Direction: The 8-aminoquinoline moiety, usually attached to the substrate as an amide, coordinates to the metal catalyst (e.g., Palladium, Nickel, Cobalt) in a bidentate fashion. chemrxiv.org

Formation of a Metallacycle: This initial chelation facilitates the formation of a stable five- or six-membered cyclometalated intermediate through C-H activation. This intermediate is crucial as it brings the metal center into close proximity with the targeted C-H bond.

Facilitation of Reaction: Once the C-H bond is activated, the metal center can mediate the desired transformation, such as arylation, alkenylation, or acetoxylation. dntb.gov.uaacs.org

Catalyst Regeneration: After the functionalization step, the product is released, and the catalyst is regenerated to continue the cycle. The 8-aminoquinoline directing group is often cleaved in a subsequent step to yield the final functionalized product. nih.gov

This strategy has become a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple precursors in a more efficient and controlled manner. dntb.gov.uaacs.org The ligand is not merely a spectator but an active participant that controls the regioselectivity and efficiency of the catalytic process.

Table 2: Examples of 8-Aminoquinoline-Directed Catalytic C-H Functionalization

| Metal Catalyst | Reaction Type | Ligand's Role | Reference |

| Palladium(II) | C(sp²)-H Arylation | Bidentate directing group, formation of a palladacycle intermediate. | acs.org |

| Nickel(II) | C(sp³)-H Arylation | Chelation to Ni, facilitating C-H activation at an aliphatic carbon. | dntb.gov.uachemrxiv.org |

| Cobalt(II) | Transfer Hydrogenation | Ligand-metal cooperation to activate H₃N·BH₃ and transfer hydrogen to the substrate. | nih.gov |

| Ruthenium(II) | C-H Arylation | Bidentate chelation to direct the arylation to the ortho position of an amide. | elsevierpure.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of "N-(Trimethylsilyl)quinolin-8-amine," offering unambiguous evidence of its chemical environment.

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR spectroscopy are fundamental in piecing together the molecular puzzle of "this compound."

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of the protons. The trimethylsilyl (B98337) group typically exhibits a sharp singlet in the upfield region of the spectrum. The protons on the quinoline (B57606) ring will appear as a series of multiplets in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions on the heterocyclic ring system.

²⁹Si NMR: ²⁹Si NMR spectroscopy is particularly diagnostic for confirming the presence and chemical environment of the silicon atom. huji.ac.il The chemical shift of the silicon in the trimethylsilyl group provides direct evidence of the silylation of the amino group. huji.ac.il The ²⁹Si nucleus has a wide chemical shift range, making it sensitive to its local electronic environment. huji.ac.ilmagritek.com

Table 1: Representative NMR Data for "this compound" and Related Structures

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Trimethylsilyl (-Si(CH₃)₃) | 0.2 - 0.5 |

| Aromatic (Quinoline-H) | 7.0 - 8.8 | |

| Amine (-NH-) | Variable, often broad | |

| ¹³C | Trimethylsilyl (-Si(CH₃)₃) | -2 - 2 |

| Aromatic (Quinoline-C) | 110 - 150 |

| ²⁹Si | Trimethylsilyl (-Si(CH₃)₃) | Variable, dependent on substitution |

To gain deeper structural insights and resolve complex spectral overlaps, advanced NMR techniques are employed.

¹⁵N NMR: While ¹⁴N has a quadrupole moment that often leads to broad signals, ¹⁵N NMR, with a spin of ½, provides sharper lines and is a powerful tool for studying the nitrogen environment. wikipedia.org The chemical shift of the nitrogen atom in the quinoline ring and the silylated amino group can confirm the point of silylation and provide information about the electronic structure. wikipedia.org The use of ¹⁵N-labeled samples can significantly enhance the signal-to-noise ratio. wikipedia.orgmagritek.com The chemical shifts of amine and amide nitrogens have distinct ranges, aiding in structural determination. magritek.com

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity within the molecule.

COSY: Establishes correlations between coupled protons, helping to trace the proton network within the quinoline ring.

HSQC: Correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C spectra. A ²⁹Si-HSQC can confirm the attachment of the trimethylsilyl group to the nitrogen by showing a correlation between the silicon and the methyl protons. magritek.com

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight of "this compound" and assessing its purity.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a detailed fragmentation pattern, often referred to as a molecular fingerprint. The mass spectrum of "this compound" would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, characteristic fragment ions resulting from the loss of a methyl group from the trimethylsilyl moiety or cleavage of the Si-N bond would be observed, further confirming the structure. The parent compound, 8-aminoquinoline (B160924), shows a prominent molecular ion peak in its EI-MS spectrum. nist.govnist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. It typically produces a protonated molecule [M+H]⁺, allowing for the straightforward determination of the molecular weight with minimal fragmentation. nih.gov This technique is well-suited for confirming the successful synthesis of "this compound." nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for monitoring the progress of the silylation reaction of 8-aminoquinoline. nih.gov By analyzing aliquots of the reaction mixture over time, one can track the consumption of the starting material and the formation of the "this compound" product. nih.govwvu.edu The retention time of the product in the gas chromatogram and its corresponding mass spectrum provide definitive identification. wvu.eduvt.edu Derivatization with trimethylsilyl groups is a common strategy to increase the volatility and thermal stability of compounds for GC-MS analysis. wvu.edunih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis in Metal Complexes

While direct ICP-MS analysis of this compound itself is not commonly reported, this technique is crucial for determining the elemental composition of metal complexes derived from it. Since 8-aminoquinoline and its derivatives are excellent chelating agents for various metal ions, ICP-MS plays a vital role in confirming the successful formation of these complexes and establishing their stoichiometry.

In a typical application, a metal complex of the this compound ligand would be synthesized and then digested using a strong acid mixture to break down the organic matrix and liberate the metal ions. The resulting solution is then introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements present, which are then separated by the mass spectrometer based on their mass-to-charge ratio. This allows for the highly sensitive and quantitative determination of the specific metals incorporated into the complex.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides key information about its structure. The presence of the trimethylsilyl group is typically indicated by characteristic absorptions. The C-H stretching vibrations within the trimethylsilyl group are expected in the range of 2960-2950 cm⁻¹.

The spectrum of the parent compound, 8-aminoquinoline, shows characteristic N-H stretching vibrations in the region of 3450-3300 cm⁻¹. uct.ac.za Upon silylation to form this compound, the disappearance of these N-H bands and the appearance of new bands associated with the Si-N and Si-C bonds would confirm the successful derivatization. The Si-N stretching vibration is expected to appear in the 950-850 cm⁻¹ region. The C-N stretching vibrations in aliphatic amines, such as the trimethylamine (B31210) moiety, typically occur between 1220 and 1020 cm⁻¹. docbrown.info The characteristic absorptions of the quinoline ring system, including C=C and C=N stretching vibrations, would also be present in the spectrum, generally in the 1600-1400 cm⁻¹ region. researchgate.net

Table 1: Characteristic IR Absorption Ranges for this compound Functional Groups

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| C-H (Trimethylsilyl) | Stretching | 2960-2950 |

| Si-N | Stretching | 950-850 |

| C-N (Aliphatic Amine) | Stretching | 1220-1020 |

| C=C, C=N (Quinoline Ring) | Stretching | 1600-1400 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be similar to that of other quinoline derivatives, with characteristic absorption bands in the UV region. Quinoline itself exhibits absorption maxima in this region, and the introduction of substituents can cause shifts in these absorptions. nist.gov

For instance, studies on various 8-aminoquinoline derivatives have shown that they exhibit specific absorbance peaks in the range of 270–500 nm. nih.gov The formation of metal complexes with these ligands often leads to a noticeable shift in the absorption bands, indicating the coordination of the metal ion. nih.govresearchgate.net The electronic spectrum of this compound in different solvents could also be studied to understand the solvatochromic effects. researchgate.net

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide definitive information about its molecular structure, including bond lengths, bond angles, and the conformation of the trimethylsilyl group relative to the quinoline ring.

Chromatographic Separation and Quantification Techniques

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. This compound, being a silylated derivative, is generally more volatile and thermally stable than its parent amine, 8-aminoquinoline, making it well-suited for GC analysis. The trimethylsilyl group reduces the polarity of the molecule and masks the active hydrogen of the amine group, leading to improved chromatographic behavior with less peak tailing. iu.edu

In a typical GC analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

GC is often coupled with a mass spectrometer (GC-MS), which provides structural information about the separated components, allowing for their definitive identification. nih.govcapes.gov.br Studies on related 8-aminoquinoline derivatives have demonstrated the effectiveness of GC-MS in their analysis, often after derivatization to their trimethylsilyl ethers. nih.govcapes.gov.br

Table 2: Hypothetical GC-MS Data for this compound

| Parameter | Value |

| Retention Time | Dependent on column and conditions |

| Molecular Ion (M+) | m/z 216 |

| Major Fragment Ions | Dependent on fragmentation pattern |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide range of compounds, particularly those that are not sufficiently volatile or stable for GC analysis. For this compound, HPLC can be used to assess its purity and to monitor the progress of reactions in which it is a reactant or product.

In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. The separation occurs based on the interactions of the analyte with the stationary and mobile phases. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common mode for analyzing compounds like quinoline derivatives. nih.gov

The separated components are detected as they elute from the column, typically using a UV-Vis detector set at a wavelength where the analyte absorbs strongly. nih.gov The purity of the compound can be determined by the presence of a single major peak in the chromatogram. By analyzing samples at different time points, HPLC can be used to monitor the disappearance of reactants and the appearance of products in a chemical reaction.

Table 3: Typical HPLC Parameters for Analysis of Quinoline Derivatives

| Parameter | Description |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis (e.g., at 240 nm) |

| Flow Rate | Typically 1 mL/min |

Capillary Electrophoresis–Mass Spectrometry (CE-MS) for Complex Mixture Analysis

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a powerful technique for the analysis of complex mixtures, offering high separation efficiency and sensitive detection. While specific studies on the direct analysis of this compound using CE-MS are not extensively documented, the methodology's successful application to aromatic amines and quinoline derivatives provides a strong basis for its utility. The inherent properties of CE-MS, such as minimal sample volume requirements and rapid analysis times, make it a highly suitable method for the characterization of this compound.

The separation in CE is governed by the charge, size, and viscosity of the analyte and the surrounding electrolyte. For aromatic amines, the pH of the background electrolyte (BGE) is a critical parameter. Acidic conditions are often employed to ensure the protonation of the amine group, facilitating its migration in the electric field. For instance, a BGE consisting of 16 mM formic acid/ammonium formate (B1220265) at a pH of 4.5 has been successfully used for the separation of heterocyclic aromatic amines. researchgate.net Similarly, for the analysis of primary aromatic amines, a 0.1 mol/L formic acid solution at pH 2.4 has proven effective as a background electrolyte, achieving rapid separation times of under 6 minutes. nih.gov

To enhance the sensitivity of CE-MS analysis, in-line preconcentration techniques such as field-amplified sample injection (FASI) can be employed. FASI involves dissolving the sample in a low-conductivity matrix and injecting a small plug of a high-conductivity solution (like methanol) prior to the electrokinetic injection of the sample. This creates a significant difference in the electric field strength, leading to the stacking and concentration of the analytes. This technique has been shown to lower detection limits by up to 25 times for heterocyclic aromatic amines. researchgate.net

The coupling of CE to MS is most commonly achieved through an electrospray ionization (ESI) interface. A sheath liquid, typically a mixture of an organic solvent and an acidic additive (e.g., methanol/20 mM formic acid), is used to complete the electrical circuit and assist in the nebulization and ionization of the analytes eluting from the capillary. The mass spectrometer then provides mass-to-charge ratio information, enabling the confident identification of the separated compounds.

| Parameter | Condition for Aromatic Amine Analysis | Rationale |

| Background Electrolyte (BGE) | 16 mM formic acid/ammonium formate, pH 4.5 or 0.1 M formic acid, pH 2.4 | Ensures protonation of the amine for electrophoretic mobility. |

| Preconcentration Technique | Field-Amplified Sample Injection (FASI) | Significantly enhances sensitivity and lowers detection limits. |

| Injection Method | Hydrodynamic or Electrokinetic | Method depends on the specific application and desired sample volume. |

| Sheath Liquid (for ESI-MS) | Methanol/20 mM formic acid (75/25) | Facilitates stable electrospray and efficient ionization. |

| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, Ion Trap | Provides accurate mass measurement for identification. |

Derivatization Strategies for Enhanced Analytical Response in Chromatography

Derivatization is a chemical modification process employed to improve the analytical characteristics of a compound for chromatographic analysis. In the context of this compound, while the trimethylsilyl group already enhances volatility for gas chromatography (GC), further derivatization of the quinoline amine moiety can be beneficial, particularly for high-performance liquid chromatography (HPLC) where properties like UV absorbance or fluorescence are crucial for detection. The primary goals of derivatization in this context are to increase detection sensitivity, improve chromatographic peak shape, and enhance separation efficiency.

For GC-MS analysis, trimethylsilylation is a common and effective derivatization strategy for compounds containing active hydrogens, such as amines and hydroxyl groups. The introduction of the trimethylsilyl (TMS) group, as is present in this compound, increases the compound's volatility and thermal stability, making it more amenable to GC analysis. Studies on biologically important 8-aminoquinoline derivatives have shown that conversion to their trimethylsilyl ethers allows for detection at sub-microgram levels using single ion monitoring in GC-MS. nih.gov

For HPLC analysis, where this compound may not possess a strong native chromophore or fluorophore, pre-column or post-column derivatization can significantly enhance its detectability. A variety of reagents are available for the derivatization of aromatic amines, targeting the primary or secondary amine group.

Common Derivatization Reagents for Amines in HPLC:

| Derivatizing Reagent | Target Functional Group | Detection Method | Advantages |

| Dansyl Chloride | Primary and secondary amines | Fluorescence | Stable derivatives, well-established method. |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence | High sensitivity, reacts under mild conditions. |

| o-Phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Fluorescence | Rapid reaction, good for automated systems. |

| 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Primary and secondary amines | Fluorescence | Forms highly fluorescent and stable derivatives. |

| 2-(2-Phenyl-1H-phenanthro-[9,10-d]imidazol-1-yl)-acetic acid (PPIA) | Primary aromatic amines | Fluorescence | High sensitivity with detection limits in the nanomolar range. nih.gov |

The selection of a derivatization reagent depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available detection capabilities. For instance, PPIA has been shown to provide excellent results for the analysis of primary aromatic amines in complex samples like wastewater, with detection limits as low as 0.12–0.21 nmol/L. nih.gov The reaction with PPIA is typically carried out using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) to form stable and highly fluorescent derivatives. nih.gov

By employing these advanced analytical methodologies, researchers can achieve sensitive and selective quantification of this compound, even in challenging sample matrices, facilitating a deeper understanding of its properties and applications.

Computational and Theoretical Investigations of N Trimethylsilyl Quinolin 8 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

No specific data from Density Functional Theory (DFT) calculations, which would provide insights into the electronic structure and energetics of N-(Trimethylsilyl)quinolin-8-amine, are available in the public domain. Such studies would typically yield optimized molecular geometries, total energies, and the distribution of electron density.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis for Reactivity Prediction

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap for this compound is not present in surveyed research. This analysis is crucial for predicting the chemical reactivity, with the HOMO-LUMO gap indicating the molecule's kinetic stability.

Quantum Chemical Calculations of Atomic Charges and Bond Dissociation Energies

There is no available data from quantum chemical calculations that detail the atomic charges on the constituent atoms or the bond dissociation energies for the various bonds within this compound. These calculations would be instrumental in understanding the molecule's polarity and the relative strengths of its chemical bonds.

Molecular Electron Density Theory (MEDT) for Detailed Reaction Mechanism Elucidation

Studies employing Molecular Electron Density Theory (MEDT) to elucidate the detailed reaction mechanisms involving this compound have not been found. MEDT analysis would offer a deeper understanding of the electronic changes that occur during a chemical reaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Specific Natural Bond Orbital (NBO) analyses for this compound, which would describe electron delocalization and the nature of the bonding between its atoms, are not documented in the available literature. This type of analysis provides a detailed picture of orbital interactions.

In Silico Studies on Molecular Conformations and Interactions

Dedicated in silico studies focusing on the molecular conformations and potential intermolecular interactions of this compound are not available. These computational experiments are vital for understanding the three-dimensional structure and non-covalent interactions of the molecule.

Applications in Synthetic Organic Chemistry and Methodology Development

N-(Trimethylsilyl)quinolin-8-amine as a Versatile Synthon for N-Functionalization

The primary role of this compound in N-functionalization is to serve as a protected and readily activatable precursor to the 8-aminoquinoline (B160924) (8-AQ) core. The trimethylsilyl (B98337) group is a labile protecting group, meaning it can be easily introduced and, more importantly, cleaved under mild conditions to unmask the reactive primary amine. This transient protection strategy is fundamental to achieving selective N-functionalization.

Once the TMS group is removed, the resulting 8-aminoquinoline can undergo a wide array of N-functionalization reactions. For instance, it can be acylated, alkylated, or coupled with various molecular fragments to generate a diverse library of derivatives. Research has demonstrated the condensation of 8-aminoquinoline with protected amino acids to form amides, which are then deprotected and coupled with natural acids like lipoic, caffeic, and ferulic acids. nih.gov Similarly, it has been used to synthesize melatonin (B1676174) derivatives through reactions with intermediates like 3-(2-bromoethyl)-1H-indole. nih.gov

The versatility of the 8-aminoquinoline scaffold, made accessible via its silylated form, is highlighted by its use in creating complex molecules. The Boc-protected form of 8-aminoquinoline amides can be activated for transamidation reactions, providing a method to remove the 8-AQ auxiliary after it has served its purpose in a C-H functionalization reaction. mdpi.com This highlights a key strategy: using the amine for a specific synthetic step and then modifying or removing it. This compound provides a stable and convenient starting point for accessing these reactive intermediates.

The table below summarizes various N-functionalization reactions that can be performed on the 8-aminoquinoline core, for which this compound is a key precursor.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Amide Synthesis | Protected amino acids, TBTU, DIPEA | N-Acyl-8-aminoquinolines | nih.gov |

| N-Alkylation | 3-(2-bromoethyl)-1H-indole, K₂CO₃ | N-Alkyl-8-aminoquinolines | nih.gov |

| Transamidation | Boc₂O, DMAP, then amine | N-Substituted amides | mdpi.com |

| Sulfonamide Synthesis | Sulfonyl chlorides, TEA | 8-Sulfonamidoquinolines | nih.gov |

Role in Multicomponent Reactions and Cascade Processes for Complex Molecule Synthesis

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single step from multiple starting materials. The 8-aminoquinoline moiety is a valuable component in these reactions, often acting as a directing group that orchestrates the sequence of bond formations. acs.org

This compound serves as an ideal precursor for introducing the 8-aminoquinoline unit into these complex reaction systems. Its enhanced stability and solubility in organic solvents compared to the free amine can be advantageous. The TMS group can be cleaved in situ at the appropriate moment to generate the nucleophilic amine required to initiate or participate in the cascade.

A notable example of a cascade process involving the 8-aminoquinoline scaffold is the cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes. acs.org In this reaction, the 8-aminoquinoline amide acts as a bidentate directing group, guiding the C-H activation and subsequent cyclization to form complex γ-carbolinone structures with high regioselectivity. While the literature directly reports the amide, the synthesis of such a starting material can be streamlined using this compound to first form the amide bond under controlled conditions before its use in the cascade.

Furthermore, quinoline-based structures are often the targets of MCRs. For instance, catalyst-free multicomponent reactions in water have been developed for the synthesis of thiobarbituro-quinoline derivatives. nih.gov The synthesis of quinoline-benzimidazole hybrids has also been achieved through multicomponent reactions involving 2-chloroquinoline-3-carbaldehyde, o-phenylenediamines, and secondary amines. researchgate.net this compound represents a strategic starting material that can be functionalized and then employed in the design of novel MCRs to access unique and complex molecular frameworks.

Contribution to the Synthesis of Diverse N-Heterocyclic Scaffolds

The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry and materials science. This compound is a valuable building block that provides access to a wide variety of more complex N-heterocyclic systems. rsc.org After deprotection of the silyl (B83357) group, the 8-aminoquinoline core can be elaborated through various cyclization and condensation strategies.

The synthesis of N-heterocycles often involves intramolecular or intermolecular cyclization reactions. researchgate.netorganic-chemistry.org The 8-amino group of the quinoline can act as a nucleophile or be transformed into other functional groups to facilitate these ring-forming reactions. For example, research has shown the synthesis of isoquinolones through a silver-catalyzed intramolecular cyclization and subsequent ring-opening of an oxazole (B20620). acs.org The 8-aminoquinoline unit can be incorporated into starting materials for such transformations.

The versatility of the 8-aminoquinoline scaffold derived from its silylated precursor is further demonstrated in the synthesis of fused heterocyclic systems. For example, quinoline-secondary amine-benzimidazole hybrids have been synthesized, showcasing the integration of the quinoline motif with other important heterocyclic rings. researchgate.net The development of greener synthetic methodologies for N-heterocycles is an active area of research, and using a stable, easily handled precursor like this compound aligns with these goals. researchgate.netrsc.org

The following table showcases some of the diverse heterocyclic scaffolds that can be synthesized using the 8-aminoquinoline core.

| Heterocyclic Scaffold | Synthetic Strategy | Key Precursor Feature | Reference |

| γ-Carbolinones | Cobalt-catalyzed [4+2] annulation | 8-AQ amide directing group | acs.org |

| Isoquinolones | Silver-catalyzed intramolecular cyclization | Oxazole ring-opening | acs.org |

| Quinoline-Benzimidazole Hybrids | Multicomponent reaction | Condensation with o-phenylenediamines | researchgate.net |

| 1,2,3,4-Tetrahydroquinolines | Extended catalytic hydrogenation | Reduction of quinoline ring | researchgate.net |

Development of Novel Catalytic Systems Utilizing Quinoline-Amine Ligands

The 8-aminoquinoline framework is a highly effective bidentate ligand for a variety of transition metals, including palladium, nickel, rhodium, and ruthenium. chemrxiv.orgresearchgate.net The nitrogen atoms of the quinoline ring and the amino group coordinate to the metal center, forming a stable five-membered chelate ring. This coordination pre-organizes the substrate and the catalyst, leading to enhanced reactivity and selectivity in a wide range of chemical transformations. This compound is a convenient precursor for the synthesis of these important ligands.

The deprotection of this compound followed by its reaction with a metal salt or precursor leads to the formation of the active catalyst. These catalytic systems have found broad application. For example, nickel complexes bearing 8-aminoquinoline-derived ligands are used for C(sp³)-H functionalization reactions. chemrxiv.org Palladium catalysts incorporating these ligands are effective in C(sp²)-H arylation. nih.gov

Furthermore, chiral derivatives of the 8-aminoquinoline scaffold have been developed for asymmetric catalysis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in rhodium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, providing access to biologically important alkaloids. mdpi.com The synthesis of such chiral ligands often begins with the foundational 8-aminoquinoline structure, for which this compound is a stable and accessible starting material.

The table below lists examples of catalytic systems that utilize quinoline-amine based ligands.

| Metal | Ligand Type | Application | Reference |

| Nickel | 8-Aminoquinoline amide | C(sp³)-H Functionalization | chemrxiv.org |

| Palladium | 8-Aminoquinoline amide | C(sp²)-H Arylation | nih.gov |

| Rhodium | Chiral 8-Amino-tetrahydroquinoline | Asymmetric Transfer Hydrogenation | mdpi.com |

| Copper | 8-Aminoquinoline amide | C-H Arylselenylation | acs.org |

Strategies for Achieving Enhanced Regio- and Stereocontrol in Synthetic Pathways

One of the most powerful applications of the 8-aminoquinoline scaffold is its use as a directing group to control regioselectivity in C-H functionalization reactions. By forming a stable chelate with a transition metal catalyst, the 8-aminoquinoline amide positions the metal center in close proximity to a specific C-H bond, enabling its selective activation and functionalization. acs.orgnih.gov

This compound plays a crucial, albeit indirect, role in these strategies. The synthesis of the required 8-aminoquinoline amide directing groups often involves the coupling of 8-aminoquinoline with a carboxylic acid. Using this compound as the starting material can facilitate this amide bond formation due to the temporary protection of the amine, preventing side reactions and potentially improving yields. Once the directing group is installed, it can guide a variety of transformations with high regiocontrol. For example, it has been used to direct the arylation, alkylation, and selenylation of C-H bonds in arenes and heteroarenes. nih.govacs.org

In terms of stereocontrol, the development of chiral ligands is paramount. As mentioned previously, chiral 8-aminoquinoline derivatives are effective ligands for asymmetric catalysis. mdpi.com The synthesis of these enantiomerically pure ligands relies on having access to the core quinoline structure. This compound serves as the achiral foundation upon which chirality can be built, either through resolution or by attachment to a chiral auxiliary, ultimately leading to catalysts capable of producing molecules with specific three-dimensional arrangements. A modular synthesis approach using cross-metathesis has been developed to access a diverse library of N-(quinolin-8-yl) alkenyl amides, which are key substrates for directed alkene functionalization reactions, further underscoring the importance of having reliable access to the 8-aminoquinoline core. nih.gov

The following table provides examples of reactions where the 8-aminoquinoline group directs the regioselectivity.

| Reaction | Catalyst | Functional Group Introduced | Regioselectivity | Reference |

| C(sp²)-H Arylation | Pd(OAc)₂ | Aryl group | Ortho to directing group | nih.gov |

| C-H Selenylation | Copper-catalyzed | Diarylselenide | Ortho to directing group | acs.org |

| [4+2] Annulation | Cobalt-catalyzed | γ-Carbolinone ring | Defined by cascade | acs.org |

| Alkene Functionalization | Metal-catalyzed | Various groups | Controlled by directing group | nih.gov |

Future Research Directions and Emerging Paradigms in N Trimethylsilyl Quinolin 8 Amine Chemistry

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The traditional synthesis of quinoline (B57606) derivatives often involves methods that can be harsh, lengthy, and generate significant waste. nih.gov Recognizing these limitations, a significant push towards greener and more efficient synthetic protocols is underway. Future research is increasingly focused on the development of nanocatalysts and the use of environmentally benign solvents like water to synthesize quinoline derivatives. nih.gov For instance, the use of Fe3O4 nanoparticle-supported catalysts has shown promise in promoting three-component reactions in water, offering high yields and the ability to recover and reuse the catalyst multiple times. nih.gov

Furthermore, there is a growing interest in catalyst-free methods. One such approach involves the use of sodium hypophosphite as a reductant in reductive amination reactions, which has demonstrated applicability for a range of amines and carbonyl compounds. acs.org The development of novel synthetic routes, such as the silver(I)-catalyzed intramolecular cyclization and oxazole (B20620) ring-opening to form isoquinolones, also presents a milder and more cost-effective alternative to traditional methods. acs.org These innovative approaches signify a shift towards more sustainable and economically viable production of N-(Trimethylsilyl)quinolin-8-amine and its analogs.

Advanced Ligand Design for Chemo- and Enantioselective Catalytic Transformations

The quinoline scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. researchgate.net The development of novel N,N,P-chiral 2-oxazolinylquinoline ligands has been a significant area of research, with a focus on optimizing reaction conditions to improve yields. researchgate.net Future advancements in this area will likely involve the creation of more sophisticated ligand architectures to achieve higher levels of chemo- and enantioselectivity in a variety of chemical transformations.

Recent studies have demonstrated the potential for highly selective reactions, such as the enantioselective intermolecular allylation of quinolin-2(1H)-ones. researchgate.net By carefully selecting the catalyst system, including both palladium and organo-catalysts, researchers can control the outcome of the reaction to favor C-, O-, or N-allylation, achieving good yields and high enantioselectivity. researchgate.net The design of chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone has also proven effective in the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com These examples underscore the importance of continued innovation in ligand design to unlock new catalytic capabilities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in how complex molecules are produced. This technology offers numerous advantages over traditional batch methods, including enhanced safety, improved efficiency, and the ability to perform reactions with greater precision and control. nih.govmit.eduamidetech.com The application of automated fast-flow instruments has already enabled the rapid synthesis of long peptide chains, demonstrating the power of this approach for producing complex biomolecules. mit.eduamidetech.comnih.gov

In the context of this compound chemistry, flow systems can be utilized for multistep syntheses, allowing for the in-line purification of intermediates and the real-time monitoring of reaction progress. researchgate.net This is particularly valuable when dealing with potentially hazardous reagents, as it minimizes handling and exposure. researchgate.net The ability to rapidly screen and optimize reaction conditions through automated systems will accelerate the discovery of new derivatives and their applications. amidetech.com As this technology continues to mature, its integration into the synthesis of quinoline-based compounds will undoubtedly lead to more efficient and scalable production methods.

Development of this compound as Probes for Advanced Analytical Techniques

Derivatives of 8-aminoquinoline (B160924) have shown immense promise as fluorescent probes for the detection of metal ions, particularly zinc (Zn2+). mdpi.comresearchgate.net These compounds exhibit excellent stability, high affinity for metal ions, and good membrane permeability, making them well-suited for biological applications. mdpi.com The introduction of various carboxamide groups into the 8-aminoquinoline structure has been a recent trend aimed at improving water solubility and cell permeability. mdpi.comresearchgate.net

Future research will focus on expanding the utility of these probes for a wider range of analytes and for use in more advanced analytical techniques. The development of a comprehensive database of quinoline-based fluorophores is an ongoing effort that will aid in the rational design of new sensors with improved selectivity and sensitivity. mdpi.comresearchgate.net Furthermore, the chelating properties of bis(8-aminoquinoline) ligands are being explored for their ability to selectively bind to metal ions like Cu2+, which has implications for studying the role of metals in neurodegenerative diseases. researchgate.netnih.gov The synthesis of novel 8-aminoquinoline derivatives combined with natural antioxidants is also a promising avenue for developing multifunctional agents with both chelating and cytoprotective properties. nih.gov

Predictive Modeling and Machine Learning Applications for Rational Compound and Reaction Design

The integration of predictive modeling and machine learning is set to revolutionize the field of chemical synthesis and drug discovery. These powerful computational tools can be used to guide the rational design of novel compounds and to predict the outcomes of chemical reactions, thereby reducing the need for extensive and time-consuming experimental work. nih.govrsc.org In the context of this compound chemistry, machine learning algorithms can be employed to screen large virtual libraries of potential derivatives and identify candidates with desired properties. mdpi.com

For example, machine learning models are being developed to predict the N-dealkylation of amine contaminants, a key metabolic pathway. mdpi.com By using a set of carefully selected molecular descriptors, these models can achieve high prediction accuracy, providing a valuable tool for high-throughput screening. mdpi.com Similarly, machine learning is being used to facilitate the rational design of nanozymes, predicting their activity, selectivity, and optimal structures. rsc.org As these predictive models become more sophisticated, they will play an increasingly important role in accelerating the discovery and development of new this compound-based compounds and their applications in catalysis, materials science, and medicine.

Q & A

Advanced Research Question

- Mercury CSD : Visualizes and analyzes crystal packing, hydrogen bonding, and void spaces in related quinoline structures .

- Molecular Docking : Software like AutoDock predicts binding affinities for hypothetical targets (e.g., malaria parasites or bacterial enzymes) by simulating interactions with the silyl group and quinoline core .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic effects of the trimethylsilyl group on reaction mechanisms (e.g., silyl group migration under acidic conditions) .

What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Advanced Research Question

- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .

- Catalyst Screening : Test Lewis acids (e.g., InCl) or organocatalysts to enhance silylation efficiency .

- Purification : Implement tandem techniques (e.g., liquid-liquid extraction followed by preparative HPLC) to isolate high-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products